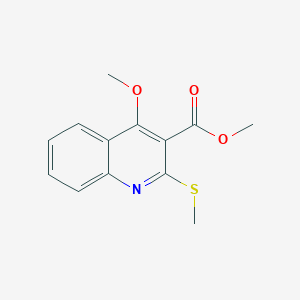

![molecular formula C24H19N3 B6511958 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932328-97-7](/img/structure/B6511958.png)

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the quinoline family . Quinoline is a nitrogen-containing heterocyclic compound with a benzene ring fused with a pyridine nucleus . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied . Numerous synthetic routes have been developed due to its wide range of biological and pharmacological activities . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .科学研究应用

Medicinal Applications

Anticancer Properties: 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits promising anticancer activity. Researchers have investigated its potential as a chemotherapeutic agent, targeting specific cancer cell lines. Mechanistic studies reveal its impact on cell cycle regulation, apoptosis, and inhibition of tumor growth .

Antioxidant Activity: The compound also demonstrates robust antioxidant properties. By scavenging free radicals and reducing oxidative stress, it may play a role in preventing cellular damage and age-related diseases .

Anti-Inflammatory Effects: 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline shows anti-inflammatory effects by modulating inflammatory pathways. This property makes it relevant for conditions like arthritis, inflammatory bowel disease, and neuroinflammation .

Antimalarial Potential: Researchers have explored its antimalarial activity, aiming to develop novel drugs against Plasmodium species. The compound’s unique structure may interfere with parasite growth and survival .

Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, scientists have investigated its potential as an anti-SARS-CoV-2 agent. Although more research is needed, initial findings suggest inhibitory effects on viral replication .

Antituberculosis Properties: 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been evaluated for its antituberculosis activity. It may serve as a lead compound for designing new tuberculosis drugs .

Industrial Applications

OLED Emission Layer: Quinoline derivatives, including our compound, find use in organic light-emitting diodes (OLEDs). They serve as efficient materials for the emission layer, contributing to vibrant displays and energy-efficient technology .

Transistors: These compounds are also employed in transistor devices due to their favorable electronic properties. Their role in enhancing conductivity and charge transport makes them valuable for electronic applications .

Biomedical Applications

Drug Delivery Systems: Researchers explore quinoline derivatives as potential drug carriers. Their ability to encapsulate and release therapeutic agents efficiently makes them attractive candidates for targeted drug delivery .

Imaging Agents: Quinoline-based molecules can act as fluorescent probes for imaging biological structures. Their selective binding to specific cellular components aids in diagnostics and visualization .

安全和危害

未来方向

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .

作用机制

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

For instance, some quinoline derivatives were designed as inhibitors of HIV-1 RT and showed significant inhibitory activity .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Quinoline derivatives have been reported to induce various cellular responses, such as apoptosis, cell cycle arrest, chromatin condensation, and nuclear fragmentation .

属性

IUPAC Name |

1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-2-17-10-6-9-15-22(17)27-24-19-13-7-8-14-21(19)25-16-20(24)23(26-27)18-11-4-3-5-12-18/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNUEVMKLHUPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6511875.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6511886.png)

![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6511893.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6511896.png)

![3-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B6511900.png)

![methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511916.png)

![methyl 3-[(2,5-diethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6511920.png)

![3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6511930.png)

![2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6511936.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B6511944.png)

![1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511964.png)

![1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511969.png)

![1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511972.png)